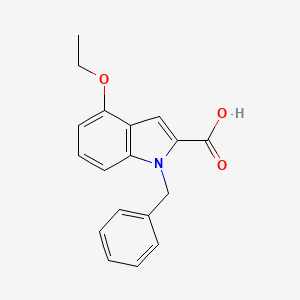

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-4-ethoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-17-10-6-9-15-14(17)11-16(18(20)21)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWFWJMNYAPGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination with N-Bromosuccinimide (NBS)

Ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen. NBS (1.1 mmol) is added, and the reaction is stirred at 0°C for 30 minutes. The carboxylate ester at position 2 directs electrophilic attack to position 4, yielding ethyl 1-benzyl-4-bromo-1H-indole-2-carboxylate.

Key Analytical Data:

Nucleophilic Substitution with Ethoxide

The brominated intermediate is reacted with sodium ethoxide (NaOEt, 2.0 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours. This step replaces the bromine atom with an ethoxy group, forming ethyl 1-benzyl-4-ethoxy-1H-indole-2-carboxylate.

Key Analytical Data:

Hydrolysis of the Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to yield the target carboxylic acid.

Basic Hydrolysis with Aqueous KOH

Ethyl 1-benzyl-4-ethoxy-1H-indole-2-carboxylate (1.0 mmol) is refluxed with aqueous KOH (5.0 mmol in 10 mL H₂O/acetone) for 1 hour. The reaction mixture is acidified with HCl to precipitate 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid, which is purified via recrystallization from ethanol.

Key Analytical Data:

-

¹H NMR (DMSO-d₆): Loss of the ethyl ester signals (δ 1.30 ppm, triplet; δ 4.30 ppm, quartet) and appearance of a broad peak at δ 12.8 ppm (COOH).

Alternative Synthetic Routes and Optimization

Direct Alkylation-Hydrolysis Protocol

To streamline the synthesis, ethyl indole-2-carboxylate can undergo simultaneous N-benzylation and ester hydrolysis by increasing the concentration of KOH (6.0 mmol) and extending reflux time to 3 hours. This one-pot method yields 1-benzyl-1H-indole-2-carboxylic acid directly, which can then undergo ethoxylation at position 4.

Analyse Chemischer Reaktionen

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C18H19NO3

Molecular Weight : Approximately 285.34 g/mol

The compound features a unique structure characterized by an indole core, a benzyl group, an ethoxy substituent at the fourth position, and a carboxylic acid group at the second position. This structural arrangement is significant as it influences the compound's reactivity and biological activity.

Scientific Research Applications

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid exhibits a range of applications across various fields:

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor for synthesizing more complex molecules. Its structural characteristics allow chemists to explore various reaction mechanisms and develop new synthetic pathways.

- Study of Reaction Mechanisms : The compound serves as a model for investigating the reactivity of indole derivatives, contributing to a deeper understanding of organic reactions involving heterocycles.

Biology

-

Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Preliminary studies suggest that 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid may exhibit similar effects against various pathogens, although specific data on its efficacy is limited.

Pathogen Type Activity Observed Bacteria Potential activity against Gram-positive and Gram-negative bacteria Fungi Possible antifungal properties based on structural similarities with other indoles - Antiviral Activity : Research indicates that indole derivatives can inhibit HIV integrase, a critical enzyme in the HIV replication cycle. While direct studies on this specific compound are lacking, its structural features suggest potential interactions with viral targets.

Medicine

- Therapeutic Potential : The compound is being explored for its therapeutic effects, particularly in oncology. Indole derivatives have shown promise in selectively targeting cancer cells while sparing normal cells.

Industrial Applications

- Synthesis of Dyes and Pigments : Due to its chemical properties, this compound can be utilized in the production of dyes and pigments, making it valuable in various industrial processes.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives, including 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid:

- Integrase Inhibition Studies : A study demonstrated that structurally similar indole derivatives effectively inhibit HIV integrase with IC50 values ranging from 0.13 μM to 3.11 μM. These findings suggest that modifications at specific positions on the indole core can enhance antiviral activity .

- Antimicrobial Efficacy : Although specific data on 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid is limited, related compounds have exhibited significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties .

- Structure–Activity Relationship (SAR) : Research into the SAR of indole derivatives has revealed that specific substitutions can greatly influence biological activity. For instance, modifications at the C6 position have been shown to enhance binding affinity to viral targets .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- N1 Substitution : The benzyl group at N1 is common in compounds 7a, 7b (), and the target compound, likely enhancing steric bulk and influencing binding interactions .

- C4 vs. C5 Substitution : Ethoxy at C4 (target) vs. benzyloxy at C5 (compound 15) may alter electronic effects and steric hindrance, impacting receptor binding .

- C3 Substitution : Halogen or biphenyl groups at C3 () introduce distinct electronic and steric profiles compared to the target compound’s C4 ethoxy .

Physicochemical Properties

Melting points and solubility trends for selected analogs are summarized below:

Analysis :

Key Insights :

- Substituent positioning directly impacts biological function. For example, the biphenyl group at C3 in compound 7 () may facilitate target binding via aromatic interactions, whereas the target compound’s C4 ethoxy could modulate selectivity .

- Ester derivatives (e.g., ) are typically intermediates, while carboxylic acid forms (e.g., compounds 7a, 15) are more likely to exhibit bioactivity .

Biologische Aktivität

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential anti-cancer and antiviral properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, as well as its mechanism of action.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving benzyl chloride and hydrazine hydrate, followed by coupling with indole-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method allows for the introduction of the ethoxy group at the 4-position of the indole ring, which is crucial for its biological activity.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound's effectiveness was measured using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxicity of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid

The results indicate that this compound shows potent activity, particularly in MCF-7 cells, where it has an IC50 value of approximately 2 µM. This level of potency suggests that it may serve as a promising candidate for further development in cancer therapeutics.

The mechanism underlying the cytotoxicity of 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed an increase in Annexin-V and 7-AAD positive cell populations, indicating early and late stages of apoptosis. Furthermore, treatment with this compound led to significant cell cycle arrest in the S phase, suggesting that it disrupts DNA synthesis processes critical for cancer cell proliferation.

Figure 1: Flow Cytometry Analysis Results

Flow Cytometry Analysis

Case Studies and Comparative Analysis

In comparative studies, the compound was evaluated alongside standard chemotherapeutic agents such as Staurosporine. The results showed that while Staurosporine had IC50 values ranging from 7.02 to 11.1 µM across various cell lines, 1-benzyl-4-ethoxy-1H-indole-2-carboxylic acid demonstrated superior cytotoxicity in several instances, particularly against MCF-7 and HCT116 cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid?

- Methodological Answer : The synthesis of indole-2-carboxylic acid derivatives typically involves condensation reactions. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-indole precursors with acetic acid, sodium acetate, and specific reagents (e.g., 2-aminothiazol-4(5H)-one) under controlled conditions . The benzyl and ethoxy substituents can be introduced via nucleophilic substitution or protection/deprotection strategies using benzyl halides or ethylating agents. Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR can confirm the benzyl group (δ 4.5–5.5 ppm for CH) and ethoxy group (δ 1.3–1.5 ppm for CH, δ 3.9–4.2 ppm for OCH). The indole proton (H-3) typically appears at δ 7.0–7.5 ppm.

- IR : Carboxylic acid C=O stretches (~1700 cm) and indole N-H stretches (~3400 cm) are key markers.

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (CHNO) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar indole derivatives are classified for skin/eye irritation and potential mutagenicity .

- Waste Management : Segregate acidic waste (e.g., acetic acid residues) and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

- Methodological Answer : Use the SHELX suite for refinement, particularly SHELXL for small-molecule crystallography. If twinning or high thermal motion obscures data, employ the TwinRotMat option in SHELXL or alternative software like OLEX2 for dual-space refinement. Cross-validate results with spectroscopic data to resolve ambiguities .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Methodological Answer :

- Optimized Reflux Conditions : Increase reaction time (5–8 hours) and use excess sodium acetate (1.2 equiv) to drive condensation reactions to completion .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for benzylation steps to enhance regioselectivity.

- Solvent Choice : Replace acetic acid with trifluoroacetic acid (TFA) in sterically hindered reactions to improve solubility .

Q. How do substituents (e.g., benzyl, ethoxy) influence the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing benzyl with allyl or varying the alkoxy group). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Computational docking (e.g., AutoDock Vina) can model interactions between the ethoxy group and hydrophobic enzyme pockets .

Q. How can researchers address poor solubility during in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.